molecular formula C20H20N2O2S B2809353 N-(4-ethoxyphenyl)-3-(quinolin-2-ylthio)propanamide CAS No. 671198-65-5

N-(4-ethoxyphenyl)-3-(quinolin-2-ylthio)propanamide

Cat. No. B2809353
CAS RN: 671198-65-5
M. Wt: 352.45
InChI Key: PRUHHAYOXKDWML-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(quinolin-2-ylthio)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used in research to understand its mechanism of action and its physiological effects.

Scientific Research Applications

Fluorescent Chemosensors

A study highlighted the synthesis of a chemosensor utilizing a quinoline moiety, demonstrating remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions. This chemosensor, with quinoline as a fluorophore, is notable for its potential in detecting and quantifying Zn2+ in water samples, showcasing the versatility of quinoline derivatives in environmental monitoring applications (Kim et al., 2016).

Anticancer Activity

Another significant application is in anticancer research, where derivatives of quinoline, including structures analogous to N-(4-ethoxyphenyl)-3-(quinolin-2-ylthio)propanamide, have been synthesized and evaluated for their antiproliferative activity. A study synthesized methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, revealing potent antiproliferative activity against various cancer cell lines, underscoring the therapeutic potential of quinoline derivatives in cancer treatment (El Rayes et al., 2019).

Synthesis of Fungicide Isomers

Quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides were synthesized as linker isomers of quinolin-6-yloxyacetamide fungicides, demonstrating the application of quinoline derivatives in the development of agricultural chemicals. The concise synthesis through Newman–Kwart rearrangement showcases the chemical versatility and potential of quinoline compounds in creating novel fungicides (Kessabi et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-24-17-10-8-16(9-11-17)21-19(23)13-14-25-20-12-7-15-5-3-4-6-18(15)22-20/h3-12H,2,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUHHAYOXKDWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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